![molecular formula C12H18ClN5 B2456160 N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 2374827-85-5](/img/structure/B2456160.png)
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered attention in various scientific fields This compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available reagents.
Key Steps
Formation of the pyrrolopyrimidine core through cyclization reactions.
Introduction of the piperidine ring using reductive amination or related methods.
Stereochemical control to ensure the correct (3R,6S) configuration.
Final Step: : Conversion to the hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry or batch processing, with stringent control over reaction conditions to maintain high yield and purity. Optimizations may include:
Use of catalysts to speed up reaction rates.
Implementation of purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially modifying its functional groups.
Reduction: : It can be reduced to form various derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyrrolopyrimidine core or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Various nucleophiles or electrophiles under suitable conditions (e.g., base or acid catalysis).
Major Products
Depending on the type of reaction, products can include oxidized forms, reduced derivatives, or substituted analogs, each with potentially different properties and applications.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, exhibit significant anti-tumor properties. These compounds act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Inhibition of Receptor Tyrosine Kinases
The compound has shown promise as an inhibitor of multiple receptor tyrosine kinases (RTKs). This inhibition is vital in cancer therapy as it can disrupt the signaling pathways that promote tumor cell proliferation and survival .
Antiviral and Antiinflammatory Effects
Pyrrolo[2,3-d]pyrimidine derivatives have also been studied for their antiviral and anti-inflammatory effects. These properties are attributed to their ability to modulate immune responses and inhibit viral replication .
Applications in Drug Development
This compound is being explored in various therapeutic areas:
Therapeutic Area | Application |
---|---|
Cancer Treatment | VEGFR-2 inhibition, RTK inhibition |
Viral Infections | Antiviral activity |
Inflammatory Diseases | Anti-inflammatory effects |
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in tumor cells .
Case Study 2: Receptor Tyrosine Kinase Inhibition
Another investigation focused on the compound's role as an RTK inhibitor. The study demonstrated that treatment with this compound led to significant reductions in downstream signaling pathways associated with cancer progression .
Wirkmechanismus
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
Pathways: : It may influence cellular pathways involved in signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
**N-((3R,6S)-6-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine.
**7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with different substituents.
Uniqueness
The specific stereochemistry and functional groups of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride confer unique chemical and biological properties, distinguishing it from similar compounds.
Exploring the intricacies of this compound offers exciting prospects in multiple scientific disciplines
Hope that scratches your curiosity itch
Biologische Aktivität
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, often referred to as a JAK3 inhibitor, has garnered attention in pharmaceutical research due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.
- IUPAC Name : this compound
- CAS Number : 2374827-85-5
- Molecular Formula : C₁₂H₁₈ClN₅
- Molecular Weight : 267.76 g/mol
The structure includes a piperidine ring and a pyrrolo[2,3-d]pyrimidine core, which contributes to its unique pharmacological profile.
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as an inhibitor of Janus Kinase 3 (JAK3) . JAK3 is crucial in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK3, the compound can modulate immune system activity and has shown promise in treating conditions such as:
- Autoimmune diseases (e.g., rheumatoid arthritis)
- Inflammatory disorders (e.g., psoriasis)
In Vitro Studies
Research indicates that this compound exhibits high binding affinity for JAK3. For example, a study demonstrated that N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed selective inhibition of JAK pathways. The following table summarizes key findings from various studies:
Case Studies
-
Ritlecitinib Development :
- Ritlecitinib is a related compound that has undergone clinical trials for the treatment of autoimmune diseases. It shares structural similarities with N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines and has shown efficacy in reducing disease activity in patients with moderate to severe rheumatoid arthritis.
-
Toxicology Reports :
- Toxicological assessments indicate that while the compound has significant therapeutic potential, it also requires careful monitoring for adverse effects typical of immunosuppressive agents.
Future Directions
The ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines. Key areas of focus include:
- Long-term safety profiles : Understanding chronic use implications.
- Combination therapies : Exploring synergistic effects with other immunomodulatory agents.
Eigenschaften
IUPAC Name |
N-[(3R,6S)-6-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.ClH/c1-8-2-3-9(6-14-8)17-12-10-4-5-13-11(10)15-7-16-12;/h4-5,7-9,14H,2-3,6H2,1H3,(H2,13,15,16,17);1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSFJSPKRMTMKT-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC2=NC=NC3=C2C=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)NC2=NC=NC3=C2C=CN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.